
1-Phenyl-3-(piperidin-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(piperidin-1-yl)propan-1-ol is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a phenyl group attached to a propanol chain, which is further connected to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(piperidin-1-yl)propan-1-ol can be synthesized through several methods. One common approach involves the Mannich reaction, which uses acetophenone, formaldehyde, and piperidine as starting materials . The reaction typically proceeds under acidic conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the process.
化学反応の分析
Types of Reactions
1-Phenyl-3-(piperidin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl or piperidine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohol derivatives.
科学的研究の応用
1-Phenyl-3-(piperidin-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets. As a muscarinic antagonist, it competes with acetylcholine at cholinergic receptors in the corpus striatum, thereby restoring the balance of neurotransmitters . This action is particularly relevant in the treatment of neurological disorders.
類似化合物との比較
Similar Compounds
Biperiden: Another muscarinic antagonist used in the treatment of Parkinson’s disease.
Procyclidine: A compound with similar anticholinergic properties.
Cycrimine: A piperidine derivative with applications in treating dyskinesia.
Uniqueness
1-Phenyl-3-(piperidin-1-yl)propan-1-ol is unique due to its specific chemical structure, which allows it to interact with muscarinic receptors effectively. Its combination of a phenyl group, propanol chain, and piperidine ring distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.
特性
CAS番号 |
952-51-2 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C14H21NO/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |
InChIキー |
XCXFLKLOXBGAEP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(iodomethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B13450913.png)
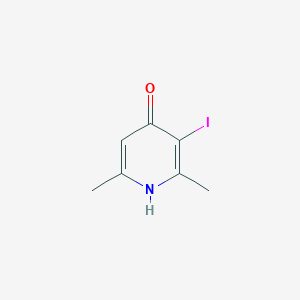

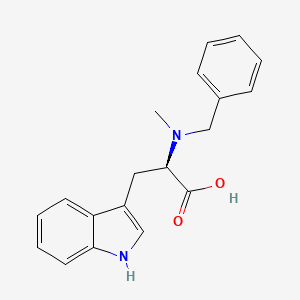

![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)
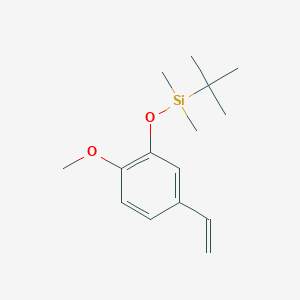


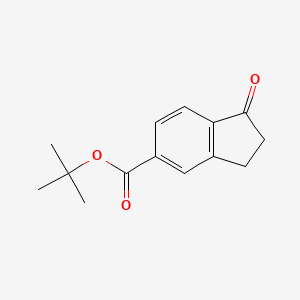
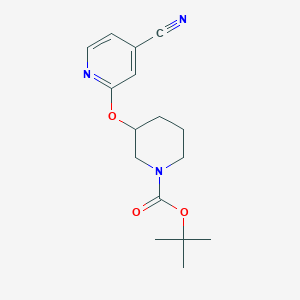
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13450977.png)
![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)
